molecular formula C11H12N4O2S B8440378 4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine

4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine

Cat. No.: B8440378
M. Wt: 264.31 g/mol
InChI Key: VGRYCPMQLLXJGU-UHFFFAOYSA-N
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Description

4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-(4-cyclopropyl-5-methylsulfonyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C11H12N4O2S/c1-18(16,17)11-14-13-10(15(11)9-2-3-9)8-4-6-12-7-5-8/h4-7,9H,2-3H2,1H3

InChI Key

VGRYCPMQLLXJGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(N1C2CC2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of potassium permanganate (525 mg, 3.3 mmol) in water (22.0 mL) was added to a solution of 4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine (514 mg, 2.2 mmol) in acetic acid (11 mL) drop-wise at room temperature. After stirring for 3 hours, sodium hydrogen sulfite was added until the purple color was discharged. The reaction mixture was extracted with chloroform and then the organic layer was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to afford the titled compound (546.7 mg, 94%, white solid). 1H NMR (CDCl3) δ (ppm): 8.86 (d, 2H), 7.77 (d, 2H), 3.64 (m, 1H), 3.63 (s, 3H), 1.25 (m, 2H), 1.01 (m, 2H).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
4-(4-cyclopropyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
11 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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CSc1nnc(-c2ccncc2)n1C1CC1
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